2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a benzaldehyde group. The molecular formula for this compound is CHINO, and it is notable for its potential applications in medicinal chemistry and material science. The presence of the iodine atom enhances its reactivity, making it suitable for further chemical modifications and applications in various fields.
These reactions underscore the compound's versatility in synthetic organic chemistry.
Research indicates that compounds similar to 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound is still under investigation, but its structural features suggest potential interactions with various biological targets, including enzymes and receptors.
Several synthetic routes can be employed to produce 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde:
These methods allow for flexibility in modifying the compound for specific applications.
2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde has potential applications in:
The compound's unique structure may lead to novel applications not achievable with non-halogenated counterparts.
Interaction studies are crucial for understanding the reactivity and biological activity of 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde. Research into its interactions with enzymes or receptors could provide insights into its mechanism of action and therapeutic potential. Investigations into its binding affinity with DNA or proteins may reveal its utility in medicinal chemistry, particularly in drug design and development.
Several compounds share structural similarities with 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde | Contains a pyrazole ring without iodine | Less reactive than iodine-substituted analogs |
| 4-Bromo-2-methylbenzaldehyde | Similar benzaldehyde structure but brominated | Different halogen affects reactivity |
| 3-Methylpyrazole | Lacks the aldehyde group | Focuses on pyrazole chemistry |
| 4-(4-Iodo-1H-pyrazol-1-yl)-3-methylbenzaldehyde | Similar structure but different substitution pattern | Potentially different biological activities |
The uniqueness of 2-(4-Iodo-1H-pyrazol-1-yl)-5-methylbenzaldehyde lies primarily in its iodine substitution, which enhances its electrophilicity and potential reactivity compared to similar compounds. This feature could lead to novel applications in synthesis and medicinal chemistry that are not available with non-halogenated counterparts.